4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(22(10-16-28-17-11-22)18-6-2-1-3-7-18)24-13-15-26-14-9-20(25-26)19-8-4-5-12-23-19/h1-9,12,14H,10-11,13,15-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGMJAXKBKHXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.
Mode of Action
For instance, some compounds have shown inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra.
Biochemical Pathways
Compounds with similar structures have been found to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in anti-inflammatory and analgesic therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Research suggests that compounds with similar structures often exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. The selectivity for COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of edema in animal models. The following table summarizes key findings on the anti-inflammatory activity of related compounds:
| Compound Name | COX-2 Selectivity Index | Inhibition Percentage (%) | Reference |
|---|---|---|---|
| Compound A | 8.17 | 82.8 | |
| Compound B | 9.31 | 78.9 | |
| Compound C | >189 | 96 | |
| 4-phenyl... | TBD | TBD | TBD |
Note: The selectivity index (SI) indicates the potency and preference for inhibiting COX-2 over COX-1.
Analgesic Activity
In vivo studies have shown that certain pyrazole derivatives exhibit analgesic effects comparable to established pain relievers. For example, one study indicated that a related compound displayed significant pain relief in models of acute pain .
Case Studies
A notable case study involved the administration of a pyrazole derivative in a carrageenan-induced rat paw edema model, where it demonstrated a significant reduction in swelling compared to control groups. This highlights the therapeutic potential of such compounds in managing inflammatory conditions.
Safety Profile
Safety assessments are crucial for any therapeutic agent. Some studies report minimal gastric toxicity associated with pyrazole derivatives, suggesting a favorable safety profile compared to traditional NSAIDs. For instance, one compound with a high COX-2 selectivity index showed an ulcerogenic index significantly lower than that of celecoxib, indicating better gastrointestinal safety .
Comparison with Similar Compounds
Compound A : N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide (from )
- Core Differences :
- Functional Group : Compound A contains a sulfamide (-SO₂-NH-) linkage instead of a carboxamide (-CONH-).
- Scaffold : Lacks the oxane ring; features a linear ethyl chain connected to a benzene ring.
- Heterocyclic Motifs : Shares pyridine and pyrazole groups but positions them differently.
Compound B : 4-Phenyl-N-(pyridin-2-ylmethyl)oxane-4-carboxamide (Hypothetical Analog)
- Core Differences :
- Linker : Replaces the pyrazolyl-ethyl chain with a simpler pyridinylmethyl group.
- Rigidity : Retains the oxane ring but reduces conformational freedom in the side chain.
Comparative Analysis via Data Table
Key Findings from Structural Comparisons
Impact of Carboxamide vs. Sulfamide: The carboxamide in the target compound may offer superior metabolic stability compared to sulfamide-based analogs like Compound A, as sulfamides are prone to enzymatic hydrolysis in vivo.
Role of the Oxane Scaffold :
- The oxane ring introduces conformational rigidity, which may enhance binding selectivity compared to linear scaffolds in Compound A. This is critical for minimizing off-target effects in therapeutic applications.
Pyrazole-Pyridine Synergy :
- Both the target compound and Compound A utilize pyridine-pyrazole motifs, which are prevalent in kinase inhibitors (e.g., c-Met inhibitors). The spatial arrangement in the target compound, however, may allow for better π-π stacking or hydrophobic interactions.
Synthetic Accessibility :
- Compound A’s synthesis via SNAr (nucleophilic aromatic substitution) is well-documented, whereas the target compound likely requires more complex steps, such as coupling the oxane-carboxylic acid to the pyrazolyl-ethylamine intermediate.
Hypothetical Pharmacological Implications
- Target Compound : Predicted to exhibit enhanced blood-brain barrier penetration (due to moderate LogP) and prolonged half-life (rigid oxane scaffold resists CYP450 metabolism).
- Compound A : Sulfamide’s polarity may limit CNS activity but improve renal clearance, reducing toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
